1-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

Description

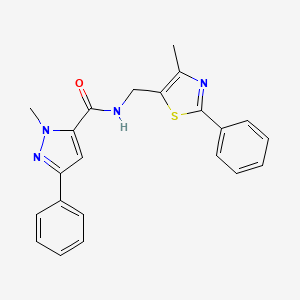

The compound 1-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic hybrid molecule combining pyrazole and thiazole pharmacophores. Its structure features:

- A 1-methyl-3-phenylpyrazole core, providing a planar aromatic system for hydrophobic interactions.

- A (4-methyl-2-phenylthiazol-5-yl)methyl substituent on the amide nitrogen, introducing steric bulk and electronic diversity via the thiazole ring.

This design is characteristic of kinase inhibitors and antimicrobial agents, leveraging the pyrazole-thiazole scaffold for target binding and selectivity .

Properties

IUPAC Name |

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-15-20(28-22(24-15)17-11-7-4-8-12-17)14-23-21(27)19-13-18(25-26(19)2)16-9-5-3-6-10-16/h3-13H,14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTZJKZVTZGHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, analogs of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity. Specifically, compounds with similar structural motifs to 1-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide exhibited IC50 values indicating effective inhibition of tumor growth in vitro .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 | |

| Compound B | DU145 (Prostate) | 10.00 | |

| Compound C | A549 (Lung) | 23.30 |

Anti-inflammatory Properties

The thiazole moiety has been associated with anti-inflammatory effects. Research indicates that compounds containing thiazole structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological models. The specific compound under consideration has been linked to the modulation of inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Anticancer Mechanism

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. Studies have shown that compounds with similar structures can activate intrinsic apoptotic pathways and downregulate anti-apoptotic proteins .

Anti-inflammatory Mechanism

The anti-inflammatory effects are believed to result from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways and the reduction of inflammatory mediators such as prostaglandins and cytokines .

In Vitro Studies

In a study examining the anticancer properties of thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines, including breast and lung cancers. The results indicated that certain structural modifications significantly enhanced cytotoxicity, with one derivative achieving an IC50 value lower than that of standard chemotherapeutic agents .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic efficacy of similar compounds in reducing tumor size and improving survival rates among treated subjects compared to controls. These studies often highlight the importance of dosage and administration routes in maximizing therapeutic outcomes while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and key analogs:

*Calculated based on formula C23H22N4OS.

Structural and Functional Analysis

Substituent Effects on Bioactivity: Chloro/Cyano Groups (3a): Enhance polarity and electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., proteases) . Trifluoromethyl (CF3) Group (): Increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in kinase inhibitors . Thiazole vs. Thiadiazole (Target vs.

Synthetic Routes: The target compound likely follows a two-step synthesis: (i) preparation of the 4-methyl-2-phenylthiazole intermediate, (ii) EDCI/HOBt-mediated coupling with 1-methyl-3-phenylpyrazole-5-carboxylic acid, as seen in analogous protocols . Razaxaban exemplifies advanced optimization, where introducing a 3'-aminobenzisoxazole P1 ligand improved Factor Xa selectivity over trypsin by >1,000-fold .

In contrast, pyridinyl thiazoles () balance hydrophilicity and lipophilicity, improving oral bioavailability in preclinical models .

Key Research Findings and Implications

- Antitumor Potential: Analog A13 () showed 70% yield and antitumor activity, suggesting the target compound’s thiazole-methyl group could be optimized for similar applications .

- Enzyme Inhibition : The CF3 group in ’s compound and razaxaban highlights the importance of electron-withdrawing substituents for enhancing binding affinity to serine proteases .

- Synthetic Flexibility : Modular synthesis routes (e.g., EDCI/HOBt coupling) allow rapid diversification of pyrazole-thiazole hybrids for structure-activity relationship (SAR) studies .

Q & A

Basic: What are the key steps and optimized conditions for synthesizing this pyrazole-thiazole hybrid compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions in ethanol .

- Step 2 : Introduction of the thiazole moiety using a Hantzsch thiazole synthesis approach, involving α-haloketones and thiourea derivatives in DMF at 80–100°C .

- Step 3 : Carboxamide linkage via coupling reactions (e.g., EDC/HOBt-mediated amidation) under inert atmospheres to prevent oxidation .

Optimization Tips : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for conventional heating) , while TLC monitoring ensures intermediate purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, phenyl protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1680 cm) and thiazole C=N bonds (~1520 cm) .

- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks (e.g., [M+H] at m/z 434.2) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

- Multi-Technique Cross-Validation : Combine - HSQC and HMBC NMR to resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole vs. oxazole formation) by determining crystal structures .

- Isotopic Labeling : Use -labeled intermediates to track nitrogen environments in heterocycles .

Advanced: What experimental strategies are recommended for studying its mechanism of action (MOA)?

- Enzyme Inhibition Assays : Test kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .

- Proteomics Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in cancer cell lines .

Advanced: How can computational modeling guide the optimization of bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR kinases) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with IC data to prioritize analogs .

- Reaction Path Prediction : Apply quantum chemical calculations (DFT) to model intermediates and transition states in synthesis .

Basic: What biological assays are suitable for preliminary activity screening?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48-hour exposure .

- Anti-inflammatory : COX-2 inhibition ELISA to measure prostaglandin E suppression .

Advanced: What structural modifications enhance metabolic stability without compromising activity?

- Substituent Engineering : Replace labile methyl groups with trifluoromethyl (-CF) or halogen (e.g., -Cl) to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Introduce ester moieties at the carboxamide group for improved oral bioavailability .

- Ring Hybridization : Fuse pyrazole with imidazoles or triazoles to enhance π-π stacking with target proteins .

Advanced: How do researchers address low yields in the final coupling step?

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) and optimize stoichiometry (1.2–1.5 equivalents of carbodiimide) .

- Solvent Effects : Switch from DMF to THF or DCM to minimize side reactions (e.g., racemization) .

- Temperature Control : Maintain reactions at 0–4°C to suppress competing pathways (e.g., Schotten-Baumann conditions) .

Basic: What are common pitfalls in purifying this compound?

- Silica Gel Interaction : Use neutral alumina columns instead to avoid carboxamide decomposition during flash chromatography .

- Recrystallization Solvents : Opt for ethyl acetate/hexane (3:1) mixtures for high-purity crystals (>99%) .

- HPLC Challenges : Use C18 columns with 0.1% TFA in the mobile phase to improve peak symmetry .

Advanced: How can in silico tools predict reactivity for novel derivatives?

- Reaction Informatics : Apply ICReDD’s reaction path search algorithms to simulate synthetic routes and byproduct formation .

- Machine Learning : Train models on existing pyrazole-thiazole datasets to predict regioselectivity in cyclization steps .

- ADMET Prediction : Use SwissADME to forecast solubility, permeability, and toxicity early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.